1-(Methylthio)-2-butanone 1-(Methylthio)-2-butanone 1-(Methylthio)-2-butanone, also known as fema 3207, belongs to the class of organic compounds known as ketones. These are organic compounds in which a carbonyl group is bonded to two carbon atoms R2C=O (neither R may be a hydrogen atom). Ketones that have one or more alpha-hydrogen atoms undergo keto-enol tautomerization, the tautomer being an enol. 1-(Methylthio)-2-butanone is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, 1-(methylthio)-2-butanone is primarily located in the cytoplasm. 1-(Methylthio)-2-butanone is a fishy, garlic, and mushroom tasting compound that can be found in coffee and coffee products. This makes 1-(methylthio)-2-butanone a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 13678-58-5
VCID: VC20966409
InChI: InChI=1S/C5H10OS/c1-3-5(6)4-7-2/h3-4H2,1-2H3
SMILES: CCC(=O)CSC
Molecular Formula: C5H10OS
Molecular Weight: 118.2 g/mol

1-(Methylthio)-2-butanone

CAS No.: 13678-58-5

Cat. No.: VC20966409

Molecular Formula: C5H10OS

Molecular Weight: 118.2 g/mol

* For research use only. Not for human or veterinary use.

1-(Methylthio)-2-butanone - 13678-58-5

Specification

Description 1-(Methylthio)-2-butanone, also known as fema 3207, belongs to the class of organic compounds known as ketones. These are organic compounds in which a carbonyl group is bonded to two carbon atoms R2C=O (neither R may be a hydrogen atom). Ketones that have one or more alpha-hydrogen atoms undergo keto-enol tautomerization, the tautomer being an enol. 1-(Methylthio)-2-butanone is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, 1-(methylthio)-2-butanone is primarily located in the cytoplasm. 1-(Methylthio)-2-butanone is a fishy, garlic, and mushroom tasting compound that can be found in coffee and coffee products. This makes 1-(methylthio)-2-butanone a potential biomarker for the consumption of this food product.
CAS No. 13678-58-5
Molecular Formula C5H10OS
Molecular Weight 118.2 g/mol
IUPAC Name 1-methylsulfanylbutan-2-one
Standard InChI InChI=1S/C5H10OS/c1-3-5(6)4-7-2/h3-4H2,1-2H3
Standard InChI Key GOAGGJDTOMPTSA-UHFFFAOYSA-N
SMILES CCC(=O)CSC
Canonical SMILES CCC(=O)CSC

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